molecular formula C8H9BrFNO B1381583 4-Bromo-2-ethoxy-5-fluoroaniline CAS No. 1602112-20-8

4-Bromo-2-ethoxy-5-fluoroaniline

Cat. No. B1381583
M. Wt: 234.07 g/mol
InChI Key: ZEMILLZFCLQWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-ethoxy-5-fluoroaniline is a chemical compound with the CAS Number: 1602112-20-8 . It has a molecular weight of 234.07 . The compound is a powder in its physical form .


Molecular Structure Analysis

The InChI Code of 4-Bromo-2-ethoxy-5-fluoroaniline is 1S/C8H9BrFNO/c1-2-12-8-3-5 (9)6 (10)4-7 (8)11/h3-4H,2,11H2,1H3 . This code represents the molecular structure of the compound.

Scientific Research Applications

  • Synthesis and Characterization of Benzylideneaniline Compounds : A study by Subashini et al. (2021) explored the synthesis of benzylideneaniline compounds, including derivatives of 4-fluoroaniline. These compounds exhibit interesting optical and biological properties, making them significant in scientific research.

  • Synthetic Craft of Bromo-Fluorobiphenyl Compounds : Xiao Sheng-xian (2007) conducted research on the synthesis of 4-bromo-2-fluorobiphenyl from 2-fluoroaniline. The study here discusses the reaction conditions and yields, emphasizing the compound's relevance in medicinal chemistry.

  • Biological Activities of Quinoline Derivatives : Abdel‐Wadood et al. (2014) explored the synthesis of quinoline derivatives from 2‐Bromo‐4‐fluoroaniline, as detailed in their study here. These compounds demonstrated significant antibacterial and antifungal activities, suggesting potential applications in pharmaceuticals.

  • Spectroscopic and XRD Analysis : Demircioğlu et al. (2019) investigated the spectroscopic and crystallographic properties of a compound related to 4-bromo-2-ethoxy-5-fluoroaniline. Their study here contributes to understanding the structural and electronic properties of such compounds.

  • Metabonomic Assessment of Toxicity : A study by Bundy et al. (2002), found here, used high-resolution NMR spectroscopy to assess the toxicity of fluoroaniline compounds, including 4-fluoroaniline, to earthworms. This research is significant in environmental toxicology.

Safety And Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-bromo-2-ethoxy-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMILLZFCLQWSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-ethoxy-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 4
Reactant of Route 4
4-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-ethoxy-5-fluoroaniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-ethoxy-5-fluoroaniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.